molecular formula C8H6ClN3O2 B100776 2-chloro-1-methyl-5-nitro-1H-1,3-benzodiazole CAS No. 15965-66-9

2-chloro-1-methyl-5-nitro-1H-1,3-benzodiazole

Cat. No.: B100776
CAS No.: 15965-66-9
M. Wt: 211.6 g/mol
InChI Key: QNYFEUMEQHKASR-UHFFFAOYSA-N
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Description

2-Chloro-1-methyl-5-nitro-1H-1,3-benzodiazole is a heterocyclic compound with the molecular formula C8H6ClN3O2. It is a derivative of benzodiazole, characterized by the presence of a chlorine atom at the second position, a methyl group at the first position, and a nitro group at the fifth position. This compound is known for its applications in various fields, including medicinal chemistry and material science .

Scientific Research Applications

2-Chloro-1-methyl-5-nitro-1H-1,3-benzodiazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds, including potential antimicrobial and anticancer agents.

    Material Science: The compound is utilized in the development of advanced materials with specific electronic and optical properties.

    Biological Research: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.

    Industrial Applications: The compound is employed in the synthesis of dyes, pigments, and other specialty chemicals

Safety and Hazards

The safety information for 2-chloro-1-methyl-5-nitro-1H-1,3-benzodiazole indicates that it may be harmful if swallowed or in contact with skin. It may cause skin and eye irritation and may be harmful if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-1-methyl-5-nitro-1H-1,3-benzodiazole typically involves the nitration of 2-chloro-1-methylbenzimidazole. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the fifth position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-methyl-5-nitro-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: 2-amino-1-methyl-5-nitro-1H-1,3-benzodiazole or 2-thio-1-methyl-5-nitro-1H-1,3-benzodiazole.

    Reduction: 2-chloro-1-methyl-5-amino-1H-1,3-benzodiazole.

    Oxidation: 2-chloro-1-carboxy-5-nitro-1H-1,3-benzodiazole.

Comparison with Similar Compounds

Uniqueness: 2-Chloro-1-methyl-5-nitro-1H-1,3-benzodiazole is unique due to the combination of the chlorine, methyl, and nitro groups, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-chloro-1-methyl-5-nitrobenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c1-11-7-3-2-5(12(13)14)4-6(7)10-8(11)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNYFEUMEQHKASR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20445373
Record name 2-Chloro-1-methyl-5-nitro-1H-benzimidazole
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Molecular Weight

211.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15965-66-9
Record name 2-Chloro-1-methyl-5-nitro-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15965-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-methyl-5-nitro-1H-benzimidazole
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URL https://comptox.epa.gov/dashboard/DTXSID20445373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1-methyl-5-nitro-1H-1,3-benzodiazole
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Synthesis routes and methods I

Procedure details

The compound 1-Methyl-5-nitro-1,3-dihydro-benzoimidazole-2-thione (5.8 g, 27.9 mmol) was heated to reflux with SOCl2 (30 ml) overnight. The reaction mixture was cooled to room temperature and poured into 300 ml of ice water and extracted with CH2Cl2. The organic layers was washed with 10% NaHCO3 water solution, brine, dried over Na2SO4 and concentrated to give the title compound as a yellow solid. MS (ESI) m/z=212 [M+H].
Quantity
5.8 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

2.1 g (0.01 mol) of phosphorus pentachloride are dissolved in 2.5 ml phosphorus oxychloride and after the addition of 1.9 g (0.01 mol) of 5-nitro-1-methyl-benzimidazol-2-one the mixture is stirred for two hours at 125° C. The solvent is evaporated off, the residue is poured onto ice water and neutralised with ammonia. The precipitate formed is suction filtered and dried.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step Two

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